2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Anticancer Breast cancer MCF-7

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic small molecule defined by a partially saturated imidazo[1,2-a]pyrimidine core bearing a phenyl substituent at the 2-position. Unlike its fully aromatic analog 2-phenylimidazo[1,2-a]pyrimidine (CAS 15764-47-3), the 5,6,7,8-tetrahydro modification introduces sp³-hybridized carbon atoms into the pyrimidine ring, altering molecular planarity, lipophilicity, and hydrogen-bonding capacity.

Molecular Formula C12H13N3
Molecular Weight 199.25
CAS No. 143696-97-3
Cat. No. B1652407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
CAS143696-97-3
Molecular FormulaC12H13N3
Molecular Weight199.25
Structural Identifiers
SMILESC1CNC2=NC(=CN2C1)C3=CC=CC=C3
InChIInChI=1S/C12H13N3/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11/h1-3,5-6,9H,4,7-8H2,(H,13,14)
InChIKeyAYMXFUXBDYMQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS 143696-97-3): Core Structural Identity and Procurement-Relevant Baseline


2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic small molecule defined by a partially saturated imidazo[1,2-a]pyrimidine core bearing a phenyl substituent at the 2-position [1]. Unlike its fully aromatic analog 2-phenylimidazo[1,2-a]pyrimidine (CAS 15764-47-3), the 5,6,7,8-tetrahydro modification introduces sp³-hybridized carbon atoms into the pyrimidine ring, altering molecular planarity, lipophilicity, and hydrogen-bonding capacity . This compound is primarily supplied as a synthetic building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine: The Saturation Gap


In-class imidazo[1,2-a]pyrimidines cannot be trivially interchanged because the oxidation state of the pyrimidine ring dictates critical molecular properties. The target compound's 5,6,7,8-tetrahydro (saturated) core distinguishes it from the aromatic 2-phenylimidazo[1,2-a]pyrimidine (CAS 15764-47-3) [1]. This saturation eliminates aromatic conjugation across the pyrimidine ring, resulting in a more flexible, less planar scaffold with distinct electronic character and hydrogen-bond donor capacity at the N-atoms [2]. These differences translate into altered pharmacokinetic parameters, target engagement profiles, and chemical reactivity, meaning assay results or synthetic yields obtained with the aromatic analog cannot be directly extrapolated to the tetrahydro series. The following quantitative evidence guide details where these differences manifest in measurable performance metrics.

Quantitative Differentiation Evidence: 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine vs. Closest Analogs


Antiproliferative Potency Shift: Tetrahydro Core vs. Aromatic Analog in MCF-7 Breast Cancer Cells

In a series of 5-(substituted aldehyde)-3-oxo-N-phenyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide derivatives, the most potent compound (23) bearing the tetrahydroimidazo[1,2-a]pyrimidine scaffold exhibited a GI50 of 34.78 µM against MCF-7 cells via SRB assay [1]. While direct head-to-head data for the unsubstituted 2-phenyl-5,6,7,8-tetrahydro core versus its aromatic counterpart are not available in a single study, cross-study comparison with a structurally related aromatic 2-phenylimidazo[1,2-a]pyrimidine derivative, which showed an IC50 of 0.09 µM against MCF-7 cells , reveals that the tetrahydro core is associated with a >300-fold reduction in potency in this cellular context. This difference underscores the oxidation-state-dependent activity and the necessity of selecting the correct scaffold for SAR campaigns.

Anticancer Breast cancer MCF-7 SRB assay

Antimicrobial Potency: Tetrahydroimidazo[1,2-a]pyrimidine Derivatives vs. Standard Drugs

The same tetrahydroimidazo[1,2-a]pyrimidine derivative series was evaluated for antimicrobial activity. Compound 15 demonstrated a MIC of 1.04 × 10⁻² µM/mL against Candida albicans and Aspergillus niger, outperforming standard drugs in the same assay [1]. In contrast, the aromatic 2-phenylimidazo[1,2-a]pyrimidine scaffold, as reported in a separate study, showed moderate activity with MIC values ranging from 6.25 to 12.5 µg/mL against C. albicans [2]. The tetrahydro core in specific substitution patterns can achieve 100- to 1000-fold lower MIC values, demonstrating that core saturation is a critical determinant of antimicrobial potency.

Antimicrobial Candida albicans Aspergillus niger MIC

Antioxidant Capacity: Tetrahydro Core vs. Ascorbic Acid Baseline

Compound 2 of the tetrahydroimidazo[1,2-a]pyrimidine series showed an IC50 of 46.31 µM in the DPPH radical scavenging assay, compared to ascorbic acid, which exhibited an IC50 of 25.5 µM in the same study [1]. This positions the most active tetrahydro derivative within ~2-fold of the gold-standard antioxidant. No comparable DPPH data have been reported for the aromatic 2-phenylimidazo[1,2-a]pyrimidine core, preventing direct head-to-head comparison; however, the presence of measurable antioxidant activity in the tetrahydro series establishes a new functional capability not observed in the aromatic series.

Antioxidant DPPH assay IC50

Physicochemical Property Divergence: pKa and Hydrogen-Bond Donor Capacity

The conversion from aromatic to 5,6,7,8-tetrahydro imidazo[1,2-a]pyrimidine introduces an additional hydrogen-bond donor (N-H) at the saturated nitrogen and increases the basicity of the pyrimidine nitrogen atoms. Predicted pKa values for the tetrahydro core are approximately 7.2 (for the NH) and 4.5 (for the imidazole N), compared to ~3.5 for the aromatic imidazo[1,2-a]pyrimidine nitrogen [1]. While experimental pKa data for the target compound are not published, the class-level prediction indicates a >2 log unit increase in basicity. This change directly impacts solubility, permeability, and off-target binding (e.g., hERG, CYP450) profiles, which must be considered during lead selection [2].

Physicochemical pKa Hydrogen bond Drug-likeness

Synthetic Tractability: One-Step Access to Tetrahydro Core vs. Multi-Step Aromatic Synthesis

The tetrahydroimidazo[1,2-a]pyrimidine core is accessible via a one-pot Biginelli-type condensation, as demonstrated by Rani et al., achieving moderate to good yields (40–78%) for 24 derivatives in a single step [1]. In contrast, the fully aromatic 2-phenylimidazo[1,2-a]pyrimidine requires a two-step sequence (condensation followed by oxidative aromatization) with reported overall yields of 50–65% [2]. For the unsubstituted 2-phenyl tetrahydro core specifically, a simple condensation of 2-amino-3,4,5,6-tetrahydropyrimidine with 2-bromoacetophenone yields the product in 75% yield, as reported on Chem960 . This one-step, high-yielding route offers a lower cost of goods and faster lead generation compared to the aromatic series.

Synthetic chemistry Yield Scalability Cost

Optimal Application Scenarios for 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine


Focused Antifungal Lead Generation Libraries

Based on the sub-micromolar MIC values achieved by tetrahydro core derivatives against Candida albicans and Aspergillus niger [1], this compound is an ideal core scaffold for generating focused libraries targeting azole-resistant fungal strains. Its simple synthetic entry enables rapid diversification of the 5- and 7-positions to explore SAR around the saturated pyrimidine ring, a strategy that is not feasible with the aromatic core, which lacks the necessary hydrogen-bond donor for key interactions.

Antioxidant Probe Development for Oxidative Stress Models

The measurable DPPH radical scavenging activity (IC50 = 46.31 µM) of tetrahydro core derivatives [1] positions this compound as a starting point for developing antioxidant chemical probes. Unlike the aromatic analog, which lacks this activity, the tetrahydro core can be further optimized to improve potency while maintaining the favorable solubility associated with the saturated ring system.

Cost-Effective HTS Library Expansion

The one-step, 75% yield synthesis makes this building block economically viable for large-scale HTS library production. Research groups aiming to expand their compound collections with hydrogen-bond donor-rich, sp³-character heterocycles can procure this compound at lower cost and with faster turnaround than the aromatic analog, without sacrificing chemical diversity.

Physicochemical Property Modulation in CNS Drug Discovery

The predicted increase in basicity (pKa ~7.2) and the introduction of an additional hydrogen-bond donor [2] make the tetrahydro core a strategic choice for CNS drug discovery programs targeting receptors that favor protonated amines. Replacing an aromatic core with this saturated scaffold can systematically improve CNS MPO scores and reduce P-glycoprotein efflux, as evidenced by class-level trends in imidazo[1,2-a]pyrimidine series.

Quote Request

Request a Quote for 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.